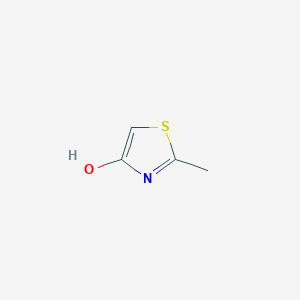![molecular formula C11H16N4O5 B025794 Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo- CAS No. 109418-98-6](/img/structure/B25794.png)
Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMPA and is a derivative of pyrimidine.
Wissenschaftliche Forschungsanwendungen
TMPA has been studied for its potential applications in various fields such as cancer research, enzymology, and drug discovery. In cancer research, TMPA has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme involved in DNA synthesis and is overexpressed in many types of cancer cells. TMPA has also been studied for its potential use as a drug to treat bacterial infections. In enzymology, TMPA has been used as a tool to study the mechanism of action of DHFR and other enzymes.
Wirkmechanismus
TMPA is a competitive inhibitor of DHFR, which means that it binds to the enzyme's active site and prevents the enzyme from performing its normal function. DHFR is essential for the synthesis of thymidine, which is a building block of DNA. By inhibiting DHFR, TMPA prevents the synthesis of DNA, which leads to the death of cancer cells and bacteria.
Biochemische Und Physiologische Effekte
TMPA has been shown to have low toxicity and is well-tolerated in animal studies. In cancer cells, TMPA has been shown to induce apoptosis (programmed cell death) and inhibit cell growth. In bacterial cells, TMPA has been shown to inhibit cell growth and induce cell death. However, further studies are needed to fully understand the biochemical and physiological effects of TMPA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TMPA in lab experiments is its high potency and specificity for DHFR. This makes it a useful tool for studying the mechanism of action of DHFR and other enzymes. However, one limitation of using TMPA is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on TMPA. One area of interest is the development of TMPA-based drugs for cancer and bacterial infections. Another area of interest is the use of TMPA as a tool to study the mechanism of action of DHFR and other enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMPA and its potential applications in other fields.
Synthesemethoden
TMPA can be synthesized through a multi-step process starting with the reaction of 5-amino-2,4,6-trimethylpyrimidine with ethyl acetoacetate. The resulting compound is then reacted with hydrazine hydrate to form the hydrazide derivative. Finally, the hydrazide is reacted with pentanoic acid anhydride to produce TMPA.
Eigenschaften
IUPAC Name |
5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-14-9(12)8(10(19)15(2)11(14)20)13-6(16)4-3-5-7(17)18/h3-5,12H2,1-2H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMRYJYHNLJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)CCCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618192 |
Source


|
| Record name | 5-[(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo- | |
CAS RN |
109418-98-6 |
Source


|
| Record name | 5-[(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
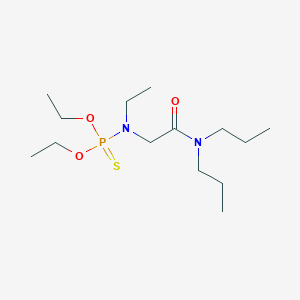
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
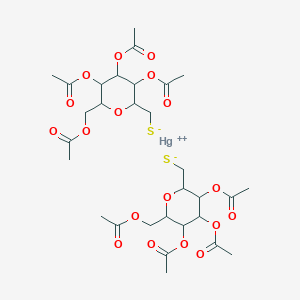

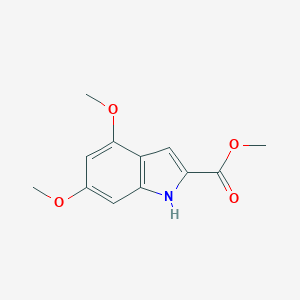
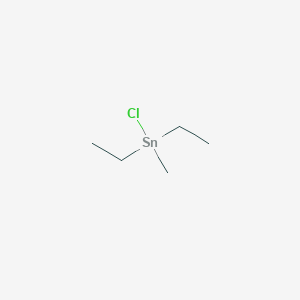
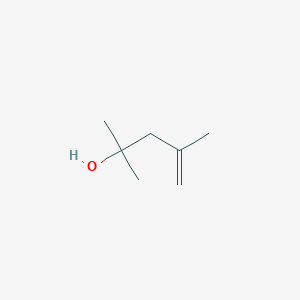

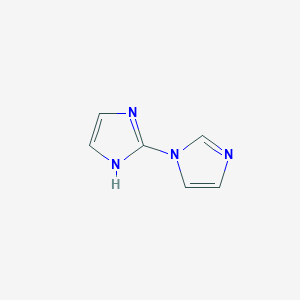
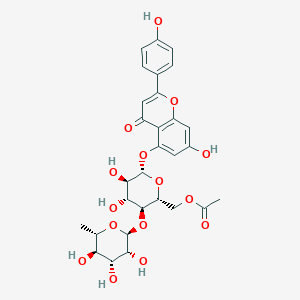
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
